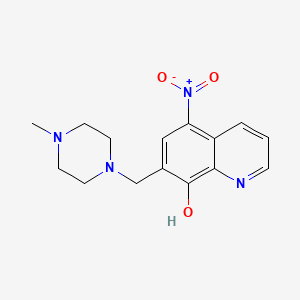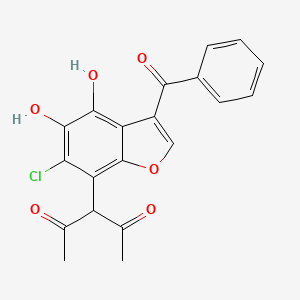
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione, also known as Clotrimazole, is a synthetic antifungal drug that belongs to the class of imidazole derivatives. It has been widely used in the treatment of various fungal infections, including ringworm, athlete's foot, jock itch, and yeast infections. Clotrimazole works by inhibiting the growth of fungi and disrupting their cell membrane, leading to their death.
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
- Pentane-2,4-dione derivatives, including those structurally similar to 3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione, are known for their reactivity in chemical syntheses. For example, 3-chloro-1,2-benzisothiazole reacts with pentane-2,4-dione, forming various benzothiophen derivatives, showcasing the potential for creating diverse chemical structures (Carrington et al., 1971).
- Another study on the reactivity of 1,2-diaminobenzene with 1,3-diketones, similar to pentane-2,4-dione, indicates the potential for the synthesis of complex molecules like benzodiazepines (Drewes & Upfold, 1977).
Catalysis and Ligand Behavior
- Compounds related to pentane-2,4-dione have been employed in catalysis, for example, a copper(II) dimer with a pentane-2,4-dione derivative showing catalytic activity in specific oxidation reactions (Mahmudov et al., 2010).
- In another context, pentane-2,4-dione derivatives have been utilized as ligands in metal complex formation, indicating potential applications in coordination chemistry and catalysis (Lewis & Wainwright, 1978).
Physicochemical Properties and Tautomeric Forms
- Studies on the structural and thermal properties of cyano-substituted azoderivatives of β-diketones, similar to pentane-2,4-dione derivatives, highlight the significance of their physicochemical properties in various applications (Mahmudov et al., 2011).
- Research on the tautomeric forms of azo derivatives of acetylacetone, a compound closely related to pentane-2,4-dione, provides insights into their stability and reactivity, crucial for understanding their behavior in different chemical environments (Alieva et al., 2009).
Synthesis of Heterocycles and Complex Molecules
- Pentane-2,4-dione derivatives are key in the synthesis of complex molecules and heterocycles, as indicated in research focusing on their reactions with other compounds to create diverse and potentially biologically active structures (Kennedy & McMurry, 1969).
Propriétés
Numéro CAS |
352553-38-9 |
|---|---|
Nom du produit |
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione |
Formule moléculaire |
C20H15ClO6 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
3-(3-benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
InChI |
InChI=1S/C20H15ClO6/c1-9(22)13(10(2)23)15-16(21)19(26)18(25)14-12(8-27-20(14)15)17(24)11-6-4-3-5-7-11/h3-8,13,25-26H,1-2H3 |
Clé InChI |
IIXFNJQVQREYEM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
SMILES canonique |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
Synonymes |
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
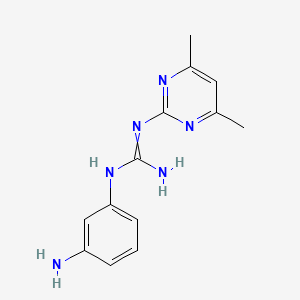
![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
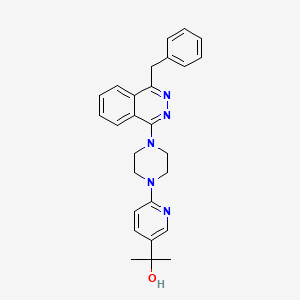
![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
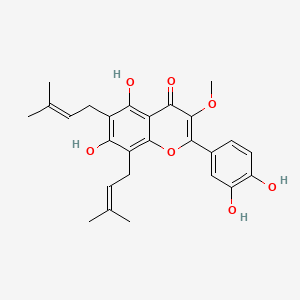
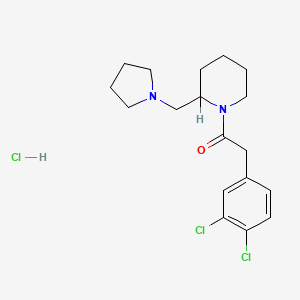
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
